An In-depth Technical Guide to (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride for Advanced Research and Development
An In-depth Technical Guide to (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride for Advanced Research and Development
This guide provides a comprehensive technical overview of (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride, a chiral amino alcohol with significant potential in asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its application as a chiral ligand in stereoselective transformations. The information presented herein is grounded in established chemical principles and supported by authoritative references to guide its practical application in a laboratory setting.
Introduction: The Significance of Chiral 1,2-Amino Alcohols
Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric catalysis. Their utility stems from the defined spatial arrangement of a hydroxyl and an amino group, which can coordinate to a metal center to create a rigid, stereochemically defined environment. This chiral pocket effectively biases the approach of a substrate, leading to high levels of enantioselectivity in a variety of chemical reactions. (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride belongs to this important class of molecules, offering a robust scaffold for the development of novel asymmetric catalysts and chiral building blocks for the synthesis of complex, enantiomerically pure molecules.
Physicochemical and Structural Characteristics
(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride is the hydrochloride salt of the N-methylated derivative of (1S,2S)-2-aminocyclohexanol. The presence of the trans-configured amino and hydroxyl groups on the cyclohexane ring provides a conformationally constrained backbone, which is advantageous for inducing stereoselectivity.
Table 1: Physicochemical Properties of (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 260392-65-2 | [1] |
| Molecular Formula | C₇H₁₆ClNO | [2] |
| Molecular Weight | 165.66 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Stereochemistry | (1S,2S)-trans | Inferred from synthesis |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | [4] |
Synthesis and Characterization
While a specific, peer-reviewed synthesis for (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride is not extensively documented, a reliable synthetic route can be proposed based on the well-established chemistry of its parent amine, (1S,2S)-2-aminocyclohexanol.
Proposed Synthetic Pathway
A practical synthesis commences with the enantiomerically pure (1S,2S)-2-aminocyclohexanol, which can be obtained through the resolution of the racemic mixture. A highly efficient method for this resolution has been reported, employing (R)- and (S)-mandelic acid to yield both enantiomers in high enantiomeric excess.[5]
The subsequent N-methylation of the primary amine can be effectively achieved via the Eschweiler-Clarke reaction.[2][6] This reductive amination procedure uses formaldehyde as the methyl source and formic acid as the reducing agent, offering a straightforward and high-yielding method for the synthesis of tertiary and secondary amines.[2][7] The reaction is known to proceed without racemization of chiral centers.[2]
Figure 1: Proposed synthetic workflow for (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride.
Detailed Experimental Protocol (Proposed)
Step 1: N-Methylation of (1S,2S)-2-Aminocyclohexanol via Eschweiler-Clarke Reaction [2][6][7]
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To a round-bottom flask, add (1S,2S)-2-aminocyclohexanol (1.0 eq).
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Add formic acid (2.5 eq) and a 37% aqueous solution of formaldehyde (2.2 eq).
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Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.
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Cool the mixture to room temperature and basify to a pH of approximately 11 with a suitable base (e.g., NaOH solution).
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Extract the aqueous phase with an organic solvent such as dichloromethane or ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (1S,2S)-2-(methylamino)cyclohexanol.
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Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Formation of the Hydrochloride Salt
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Dissolve the purified (1S,2S)-2-(methylamino)cyclohexanol in a suitable anhydrous solvent (e.g., diethyl ether or methanol).
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Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) until precipitation is complete.
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Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum to afford (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride.
Characterization
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¹H NMR: The spectrum would show characteristic signals for the cyclohexyl protons, a singlet for the N-methyl group, and a broad signal for the hydroxyl proton. The protons on the carbons bearing the amino and hydroxyl groups would appear as multiplets at a downfield shift.
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¹³C NMR: The spectrum would exhibit seven distinct carbon signals corresponding to the cyclohexyl ring, with the carbons attached to the nitrogen and oxygen atoms appearing at the most downfield positions, and a signal for the N-methyl carbon.
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FT-IR: The spectrum would display a broad O-H stretching band, N-H stretching (as part of the ammonium salt), C-H stretching, and C-N and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base.
Applications in Asymmetric Synthesis
The primary application of (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride is as a chiral ligand in asymmetric catalysis, following deprotonation to the free base. The rigid cyclohexane backbone and the bidentate N,O-ligation are key to its efficacy in inducing enantioselectivity.
Asymmetric Transfer Hydrogenation of Ketones
Chiral 1,2-amino alcohols derived from 2-aminocyclohexanol have been successfully employed as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of aryl ketones.[5] This reaction is a powerful tool for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry.
Figure 2: General workflow for asymmetric transfer hydrogenation using a chiral amino alcohol ligand.
In a typical procedure, the active ruthenium catalyst is generated in situ from a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, and the chiral amino alcohol ligand in the presence of a base. The prochiral ketone is then reduced by a hydrogen donor, commonly isopropanol or formic acid, to yield the corresponding chiral alcohol with high enantiomeric excess.[5]
Enantioselective Addition of Organozinc Reagents to Aldehydes
Another well-established application for chiral 1,2-amino alcohols is the catalysis of the enantioselective addition of dialkylzinc reagents to aldehydes.[3][9] This reaction provides a reliable method for the synthesis of chiral secondary alcohols. The (1S,2S)-2-(methylamino)cyclohexanol is expected to form a chiral zinc-alkoxide complex that directs the addition of the alkyl group to one face of the aldehyde.
Table 2: Representative Performance of Chiral Amino Alcohols in Asymmetric Synthesis
| Reaction | Ligand Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Transfer Hydrogenation | trans-2-Aminocyclohexanol derivative | Aryl Ketones | Chiral Aryl Alcohols | Up to 96% | [5] |
| Diethylzinc Addition | Chiral β-Amino Alcohol | Benzaldehyde | (S)-1-phenyl-1-propanol | High (typically >90%) | [3][9] |
Safety and Handling
(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride is a valuable chiral building block with significant potential in the field of asymmetric synthesis. Its rigid stereochemical structure makes it an excellent candidate for use as a chiral ligand in a variety of metal-catalyzed reactions, including the asymmetric reduction of ketones and the enantioselective addition of organometallic reagents to aldehydes. The synthetic route to this compound is accessible through well-established chemical transformations, making it a practical choice for researchers in both academic and industrial settings. Further exploration of its applications is likely to uncover new and efficient methods for the synthesis of enantiomerically pure molecules of interest to the pharmaceutical and fine chemical industries.
References
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Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38, 880–882. ([Link])
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Schiffers, I.; Rantanen, T.; Schmidt, F.; Bergmans, W.; Zani, L.; Bolm, C. Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. J. Org. Chem.2006 , 71 (6), 2320–2331. ([Link])
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Grokipedia. Eschweiler–Clarke reaction. ([Link])
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Mendoza, O. J.; Sonderegger, G.; Truong, L.; Thai, T.; Samoshin, V. V. Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches. Westmont College2022 . ([Link])
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Name-Reaction.com. Eschweiler-Clarke reaction. ([Link])
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NROChemistry. Eschweiler-Clarke Reaction. ([Link])
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